3-(2-furyl)-3-(4-methylphenyl)-N-(1,2,5-trimethyl-4-piperidinyl)propanamide
Overview
Description
3-(2-furyl)-3-(4-methylphenyl)-N-(1,2,5-trimethyl-4-piperidinyl)propanamide is a useful research compound. Its molecular formula is C22H30N2O2 and its molecular weight is 354.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 354.230728204 g/mol and the complexity rating of the compound is 461. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthetic Chemistry Applications
- Synthesis of Heterocyclic Compounds : Research has demonstrated the utility of furyl-containing compounds in synthesizing heterocyclic structures, which are pivotal in developing therapeutic agents. For instance, the condensation of furfural with acetylacetone and ethyl propionylacetate, using piperidine, leads to the formation of furfurylidenemalonic acid and subsequent derivatives, highlighting the role of furyl compounds in synthesizing complex organic molecules (Midorikawa, 1954).
Medicinal Chemistry Applications
- Antibacterial Agents : Synthesis of 2-furyl[(4-aralkyl)-1-piperazinyl]methanone derivatives has shown promising antibacterial potential with mild cytotoxicity, indicating the possible application of furyl compounds in developing new antibacterial agents (Abbasi et al., 2018).
- Alzheimer's Disease Therapeutics : A series of multifunctional amides synthesized from furyl compounds exhibited moderate enzyme inhibitory potentials and mild cytotoxicity, suggesting their potential use in Alzheimer's disease therapy (Hassan et al., 2018).
Properties
IUPAC Name |
3-(furan-2-yl)-3-(4-methylphenyl)-N-(1,2,5-trimethylpiperidin-4-yl)propanamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H30N2O2/c1-15-7-9-18(10-8-15)19(21-6-5-11-26-21)13-22(25)23-20-12-17(3)24(4)14-16(20)2/h5-11,16-17,19-20H,12-14H2,1-4H3,(H,23,25) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ALGBIQNSNSQKKV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(C(CN1C)C)NC(=O)CC(C2=CC=C(C=C2)C)C3=CC=CO3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H30N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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